molecular formula C19H28O2 B1220531 Androstane-3,17-dione, (5alpha)-

Androstane-3,17-dione, (5alpha)-

Cat. No.: B1220531
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane-3,17-dione, (5alpha)- is a steroid compound with the molecular formula C19H28O2. It is a derivative of androstane and is characterized by a 5β-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Androstane-3,17-dione, (5alpha)- can be synthesized through various chemical methods. One common method involves the reduction of androstane-3,17-dione using specific reducing agents. The reaction conditions typically include the use of solvents like ethanol or DMSO and catalysts to facilitate the reduction process .

Industrial Production Methods

In industrial settings, Androstane-3,17-dione, (5alpha)- is often produced through biotechnological methods. For example, the compound can be synthesized from phytosterols using engineered strains of Mycobacterium neoaurum. This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase, which enhances the conversion efficiency .

Chemical Reactions Analysis

Types of Reactions

Androstane-3,17-dione, (5alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various androstane derivatives, such as 5beta-androstane-3,17-diol and other oxidized or reduced forms of the compound .

Scientific Research Applications

Androstane-3,17-dione, (5alpha)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Androstane-3,17-dione, (5alpha)- involves its interaction with specific molecular targets and pathways. The compound acts as a metabolite in the androgen metabolism pathway, influencing the levels of androgens like testosterone and dihydrotestosterone. It binds to specific receptors and enzymes, modulating their activity and affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androstane-3,17-dione, (5alpha)- is unique due to its specific 5β-configuration, which influences its biological activity and interactions with enzymes and receptors. This configuration distinguishes it from other similar compounds and contributes to its specific roles in androgen metabolism .

Properties

IUPAC Name

10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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